![molecular formula C10H5ClN2O2 B14609476 8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 59851-75-1](/img/structure/B14609476.png)
8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that features a fused ring system combining oxazole and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-1H-2-oxo-4-hydroxyquinolines with appropriate reagents to form the oxazole ring . This reaction typically requires specific conditions, such as the presence of a catalyst like copper(II) trifluoroacetate (Cu(TFA)2) and a modified Pictet-Spengler method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized oxazoloquinolines .
Wissenschaftliche Forschungsanwendungen
8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Wirkmechanismus
The mechanism of action of 8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler heterocyclic compound with a single nitrogen atom in the ring system.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
4-Hydroxy-2-quinolones: Compounds with a similar quinoline backbone but different functional groups.
Uniqueness
8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is unique due to its fused ring system, which combines the structural features of both oxazole and quinoline. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
59851-75-1 |
|---|---|
Molekularformel |
C10H5ClN2O2 |
Molekulargewicht |
220.61 g/mol |
IUPAC-Name |
8-chloro-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C10H5ClN2O2/c11-5-1-2-7-6(3-5)9-8(4-12-7)13-10(14)15-9/h1-4H,(H,13,14) |
InChI-Schlüssel |
RARIBJFETMYSQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C3C(=C2C=C1Cl)OC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


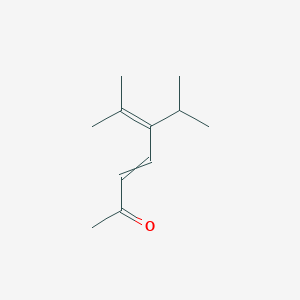
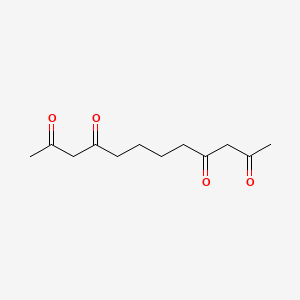
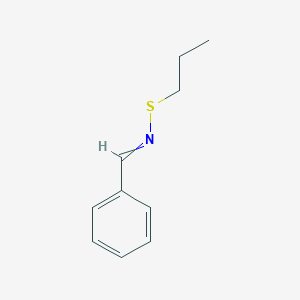
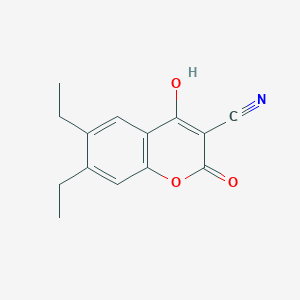

![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea](/img/structure/B14609417.png)
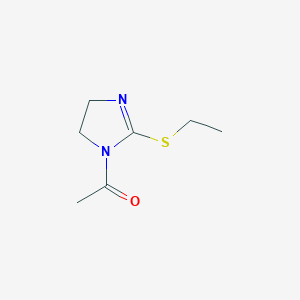

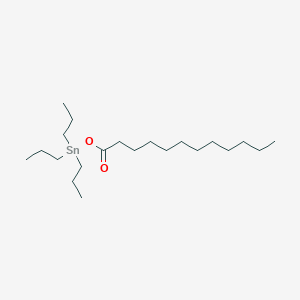
![Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester](/img/structure/B14609448.png)
![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)
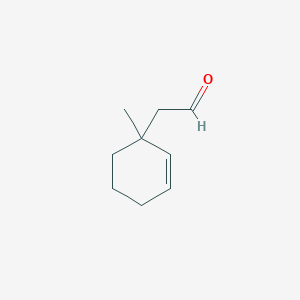
![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)

